An In-Depth Technical Guide to the Chemical Properties of Deuterated 1-Bromodecane
An In-Depth Technical Guide to the Chemical Properties of Deuterated 1-Bromodecane
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
1-Bromodecane is a linear alkyl halide that serves as a common intermediate in organic synthesis. Its deuterated analogs are valuable in mechanistic studies, as internal standards in mass spectrometry, and in the development of pharmaceuticals where altering metabolic pathways is desired. The physical properties of 1-Bromodecane and its fully deuterated form are summarized below.
Table 1: Physical and Chemical Properties
| Property | 1-Bromodecane | 1-Bromodecane-d21 | Source(s) |
| Molecular Formula | C₁₀H₂₁Br | C₁₀D₂₁Br | [1][2] |
| Linear Formula | CH₃(CH₂)₉Br | CD₃(CD₂)₉Br | [1] |
| Molecular Weight | 221.18 g/mol | 242.31 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | Not specified, likely similar to non-deuterated form | |
| Odor | Odorless to faint, sweetish | Not specified | |
| Density | 1.066 g/mL at 25 °C | 1.166 g/mL at 25 °C | |
| Boiling Point | 238 °C at 760 mmHg | 238 °C (lit.) | |
| Melting Point | -29.6 °C | Not specified | |
| Flash Point | 94 °C (201.2 °F) - closed cup | Not applicable | |
| Refractive Index | n20/D 1.456 (lit.) | Not specified | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | Not specified, likely similar to non-deuterated form |
Synthesis of 1-Bromodecane
The following is a standard laboratory procedure for the synthesis of 1-Bromodecane from 1-decanol. The synthesis of 1-Bromodecane-d5 would follow a similar protocol, utilizing the appropriately deuterated 1-decanol as the starting material.
Experimental Protocol: Synthesis of 1-Bromodecane from 1-Decanol
Materials:
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1-Decanol
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Concentrated Sulfuric Acid (H₂SO₄)
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48% Hydrobromic Acid (HBr)
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Sodium Bicarbonate (NaHCO₃) solution
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Calcium Chloride (CaCl₂), anhydrous
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Distilled water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, cool 1.0 mole of 1-decanol.
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Slowly add 0.5 mole of concentrated sulfuric acid to the cooled 1-decanol with continuous stirring.
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To this mixture, add 1.25 moles of 48% hydrobromic acid.
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Heat the reaction mixture to reflux and maintain for 6 hours.
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After reflux, allow the mixture to cool. Set up for steam distillation and distill the product.
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Separate the organic layer containing the crude 1-bromodecane using a separatory funnel.
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Wash the crude product twice with approximately one-fifth of its volume with cold, concentrated sulfuric acid or concentrated hydrochloric acid to remove any unreacted alcohol and ether byproducts.
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Wash the organic layer with water.
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Neutralize any remaining acid by washing with a sodium bicarbonate solution.
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Wash again with water.
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Dry the 1-bromodecane over anhydrous calcium chloride.
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Purify the final product by fractional distillation. The expected yield is approximately 90%.
Caption: Synthesis workflow for 1-Bromodecane from 1-Decanol.
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1-Bromodecane and its deuterated analogs. The primary techniques used are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for 1-Bromodecane-d5 are not available, the principles of interpretation remain the same.
Mass Spectrometry
Electron ionization mass spectrometry of 1-Bromodecane shows a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed, along with a significant M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 1-Bromodecane-d21, the molecular weight is increased by 21 mass units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In 1-Bromodecane, the proton spectrum would show characteristic signals for the methyl and methylene groups. The methylene group adjacent to the bromine atom would be the most downfield signal. In 1-Bromodecane-d5, the integration of the signals would be reduced depending on the positions of deuterium substitution. For 1-Bromodecane-d21, all proton signals would be absent.
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¹³C NMR: The carbon spectrum of 1-Bromodecane would show ten distinct signals for the ten carbon atoms. The carbon atom bonded to bromine would be the most deshielded. Deuterium substitution has a minor effect on the carbon chemical shifts.
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²H (Deuterium) NMR: This technique would be essential for confirming the positions and extent of deuteration in 1-Bromodecane-d5.
Safety and Handling
1-Bromodecane is considered a hazardous substance. The deuterated analogs should be handled with the same precautions.
Table 2: Hazard Information for 1-Bromodecane
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. | |
| May cause respiratory tract irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Logical Relationship of Deuterated Analogs
The relationship between 1-Bromodecane and its deuterated forms is based on the isotopic substitution of hydrogen with deuterium. This substitution has a predictable effect on the molecular weight and can be used to trace the molecule in various biological and chemical systems.
